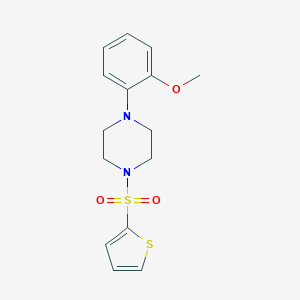![molecular formula C18H14Cl2N2O2 B299387 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B299387.png)
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide, also known as Q-VD-OPh, is a chemical compound that has been studied for its potential applications in scientific research. Q-VD-OPh is a small molecule inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis.
作用机制
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide acts as a small molecule inhibitor of caspase activity by binding to the active site of caspases and preventing their activation. Caspases are a family of proteases that play a crucial role in programmed cell death or apoptosis. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to inhibit caspase-3, -7, and -9 activity, which are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including staurosporine, etoposide, and oxidative stress. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has also been shown to protect neurons from excitotoxicity-induced cell death and reduce infarct size in a mouse model of ischemic stroke.
实验室实验的优点和局限性
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for caspases. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has also been shown to be effective in various cell types and animal models. However, 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has some limitations, including its low solubility in water and its potential off-target effects.
未来方向
There are several future directions for the study of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide. One direction is to further investigate its potential applications in the treatment of various diseases, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to develop more potent and selective caspase inhibitors based on the structure of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide. Additionally, the use of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide as a tool to study the role of caspases in various biological processes could lead to new insights into the mechanisms of cell death and survival.
Conclusion:
In conclusion, 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide is a small molecule inhibitor of caspase activity that has been extensively studied for its potential applications in scientific research. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to inhibit caspase activity, protect cells from apoptosis, and reduce infarct size in a mouse model of ischemic stroke. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has several advantages for lab experiments, including its high specificity for caspases and its effectiveness in various cell types and animal models. However, 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has some limitations, including its low solubility in water and potential off-target effects. There are several future directions for the study of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide, including its potential applications in the treatment of various diseases and the development of more potent and selective caspase inhibitors.
合成方法
The synthesis of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride and 8-hydroxyquinoline in the presence of triethylamine and dichloromethane. The resulting product is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and O-phenylenediamine to form 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide. The yield of the synthesis process is typically around 50%.
科学研究应用
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit caspase activity in various cell types, including neurons, cardiomyocytes, and cancer cells. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has also been used to study the role of caspases in various biological processes, such as apoptosis, necroptosis, and autophagy.
属性
产品名称 |
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide |
|---|---|
分子式 |
C18H14Cl2N2O2 |
分子量 |
361.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(2-quinolin-8-yloxyethyl)benzamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |
InChI 键 |
VHXJRJDXPYSJTH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)
![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)

![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
